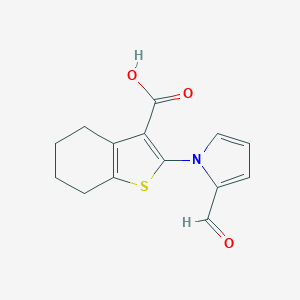
2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like in the structure of "2-(2-formyl-1H-pyrrol-1-yl)butanoic acid" . It also contains a benzothiophene ring, which is a fused ring system consisting of a benzene ring and a thiophene ring. The carboxylic acid group (-COOH) is a common functional group in organic chemistry, known for its acidity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and benzothiophene rings, along with the formyl and carboxylic acid groups. The exact structure would depend on the specific locations of these groups on the rings .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the formyl and carboxylic acid groups, as well as the aromaticity of the pyrrole and benzothiophene rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the formyl and carboxylic acid groups could potentially make it polar and capable of forming hydrogen bonds .
Applications De Recherche Scientifique
Heterocyclic Compounds in Research
Heterocyclic compounds, particularly those containing nitrogen (N), sulfur (S), and oxygen (O) atoms, form a significant class of organic compounds with a wide range of biological activities. These compounds are crucial in the synthesis of novel Central Nervous System (CNS) acting drugs due to their ability to interact with various biological targets. The synthesis and applications of such compounds are driven by their functional chemical groups, which can be tailored to enhance their pharmacological properties, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral activities (Saganuwan, 2017).
Carboxylic Acids and Their Derivatives in Drug Synthesis
Carboxylic acids and their derivatives play a pivotal role in drug synthesis, serving as building blocks for developing bioactive molecules. Their versatility is attributed to the functional groups they possess, which allow for diverse chemical reactions. The structural differences among selected carboxylic acids significantly influence their antioxidant, antimicrobial, and cytotoxic activities. This variability underscores the importance of structure-activity relationships in designing compounds with desired biological properties. Notably, carboxylic acids like levulinic acid have been highlighted for their potential in cancer treatment and as precursors in the synthesis of medical materials, demonstrating the importance of biomass-derived carboxylic acids in developing sustainable and cost-effective drug synthesis methodologies (Zhang et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-formylpyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-8-9-4-3-7-15(9)13-12(14(17)18)10-5-1-2-6-11(10)19-13/h3-4,7-8H,1-2,5-6H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHUXDYMGCWXPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C=CC=C3C=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-[(3,4-Dimethoxyphenyl)methylideneamino]phenoxy]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B421392.png)
![3-(4-Methyl-1-piperazinyl)-5,10-dihydro-5,10-ethanopyridazino[3,4-b]quinoxaline](/img/structure/B421393.png)
![Ethyl 4-[5-(hydroxymethyl)furan-2-yl]benzoate](/img/structure/B421394.png)
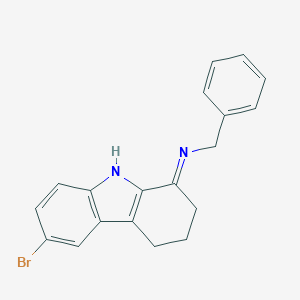
![6-[2-(benzylideneamino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B421398.png)
![2-Methyl-6-phenylthieno[3,2-d][1,3]oxazin-4-one](/img/structure/B421400.png)
![9-methoxy-3-phenyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B421404.png)
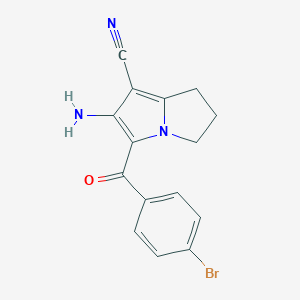
![N'-[2-benzoyl-4-(dimethylamino)thieno[2,3-b]pyridin-3-yl]-N,N-dimethylimidoformamide](/img/structure/B421408.png)
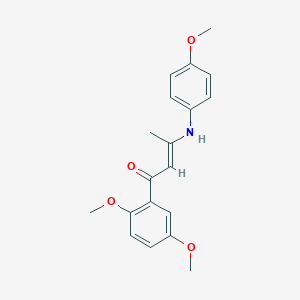
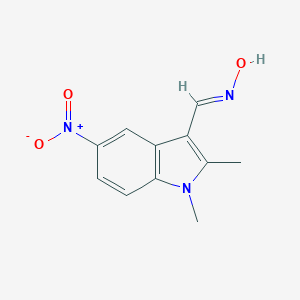
![2-[(4-chlorobenzyl)thio]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B421418.png)
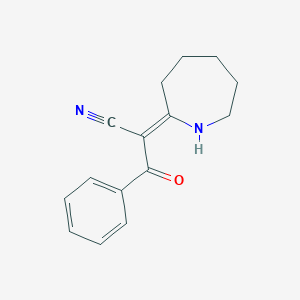
methanone](/img/structure/B421421.png)